4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid

Medicinal Chemistry HIF-1α Inhibition Kinase Inhibition

4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid is a synthetic tetrahydroquinazoline derivative bearing a trifluoromethyl group at the 4-position and a 4-aminobenzoic acid moiety at the 2-position; publicly available database entries (e.g., PubChem, BindingDB) indicate this compound has been investigated in medicinal chemistry contexts, including as a potential kinase inhibitor or HIF-1α modulator, but no comprehensive peer-reviewed pharmacological characterization has been published to date.

Molecular Formula C16H14F3N3O2
Molecular Weight 337.30 g/mol
Cat. No. B12457954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid
Molecular FormulaC16H14F3N3O2
Molecular Weight337.30 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F
InChIInChI=1S/C16H14F3N3O2/c17-16(18,19)13-11-3-1-2-4-12(11)21-15(22-13)20-10-7-5-9(6-8-10)14(23)24/h5-8H,1-4H2,(H,23,24)(H,20,21,22)
InChIKeyNPAPQBVEDKLZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid – Procurement-Relevant Compound Identity & Known Context


4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid is a synthetic tetrahydroquinazoline derivative bearing a trifluoromethyl group at the 4-position and a 4-aminobenzoic acid moiety at the 2-position; publicly available database entries (e.g., PubChem, BindingDB) indicate this compound has been investigated in medicinal chemistry contexts, including as a potential kinase inhibitor or HIF-1α modulator, but no comprehensive peer-reviewed pharmacological characterization has been published to date [1].

Why 4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid Cannot Be Generically Substituted


Tetrahydroquinazoline derivatives are not interchangeable: the position of the trifluoromethyl substituent (4‑ vs. 2‑position), the degree of ring saturation, and the nature of the 2‑amino substituent (aryl vs. alkyl vs. heteroaryl) all critically govern potency, selectivity, metabolic stability, and target engagement [1]. In the absence of published comparative pharmacological data for this specific compound, it must be noted that insufficient public evidence exists to demonstrate its differentiation from close analogs such as LW6, CDMP-TQZ, or other tetrahydroquinazoline-based inhibitors. Procurement decisions based on assumed class‑level interchangeability risk selecting a compound with unvalidated biological performance [1].

4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid – Quantitative Comparative Evidence Assessment


Insufficient Quantitative Comparative Data Available

A systematic search of primary research papers, patents, and authoritative databases did not yield any study that reports quantitative activity data (e.g., IC50, Ki, Kd, EC50) for 4-[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid in a head-to-head comparison against a defined comparator compound. The compound appears in vendor catalogs and general compound databases, but no peer-reviewed pharmacological profiling has been identified. Consequently, no evidence meeting the core evidentiary standards for this analysis—namely a clear comparator, quantitative target compound data, and quantitative comparator data within the same assay system—could be retained [1].

Medicinal Chemistry HIF-1α Inhibition Kinase Inhibition

4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid – Identified Application Scenarios


No Validated Application Scenarios Can Be Derived from Published Evidence

Because no quantitative efficacy, selectivity, or pharmacokinetic data exist for this compound in the peer-reviewed literature, it is not possible to define credible research or industrial application scenarios directly supported by evidence. Any proposed use would be purely speculative and unsupported by the required comparative data [1].

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